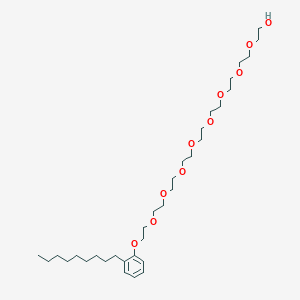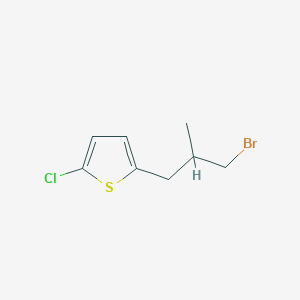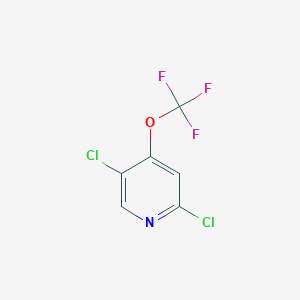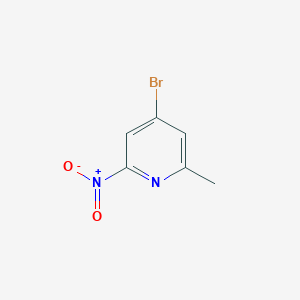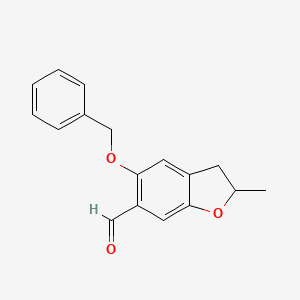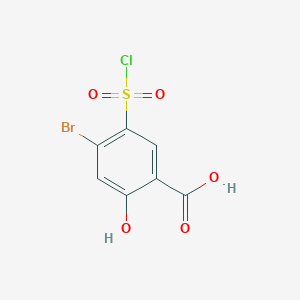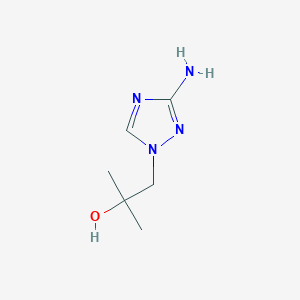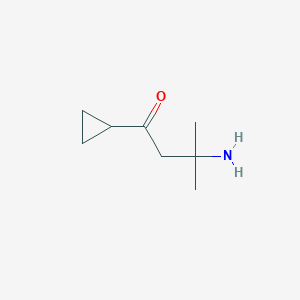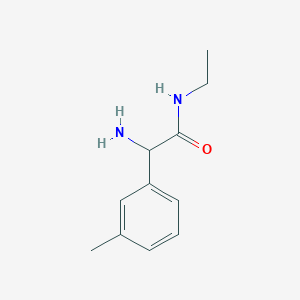
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes an amino group, an ethyl group, and a methylphenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with ethyl chloroacetate, followed by the addition of ammonia to form the desired acetamide. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the reaction rate and product purity.
化学反応の分析
Types of Reactions
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Amino-N-methyl-2-(3-methylphenyl)acetamide
- 2-Amino-N-ethyl-2-(4-methylphenyl)acetamide
- 2-Amino-N-ethyl-2-(3-chlorophenyl)acetamide
Comparison
Compared to its analogs, 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research and industrial applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-amino-N-ethyl-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-3-13-11(14)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3,12H2,1-2H3,(H,13,14) |
InChIキー |
KKWRZPIOHBSKBY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C1=CC=CC(=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



